1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1341803-00-6
VCID: VC2706907
InChI: InChI=1S/C11H17NO/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-6,8H,7,12H2,1-3H3
SMILES: CC1=CC(=C(C=C1)OC(C)C)CN
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine

CAS No.: 1341803-00-6

Cat. No.: VC2706907

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine - 1341803-00-6

Specification

CAS No. 1341803-00-6
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name (5-methyl-2-propan-2-yloxyphenyl)methanamine
Standard InChI InChI=1S/C11H17NO/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-6,8H,7,12H2,1-3H3
Standard InChI Key NBMWWBSCUCUBKC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC(C)C)CN
Canonical SMILES CC1=CC(=C(C=C1)OC(C)C)CN

Introduction

Chemical Structure and Properties

1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine belongs to the class of substituted benzylamines, characterized by a methanamine (CH₂NH₂) group attached to a phenyl ring that bears specific substituents. The compound features a methyl group at the 5-position and a propan-2-yloxy (isopropoxy) group at the 2-position of the phenyl ring. This arrangement creates a distinct electronic environment around the aromatic system and the amine functionality.

Structural Components

The molecular structure can be divided into three key components:

  • A benzene ring as the core structural element

  • A methyl substituent at the 5-position, providing electron-donating effects

  • An isopropoxy (propan-2-yloxy) group at the 2-position, contributing to steric effects and electron donation

  • A methanamine group (benzylamine functionality) extending from the 1-position

Physicochemical Properties

While specific experimental data for this exact compound is limited in the available sources, the structural features allow for prediction of several key properties:

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular FormulaC₁₁H₁₇NOBased on structural components
Molecular WeightApproximately 179.26 g/molCalculated from atomic weights
Physical StateLikely solid at room temperatureTypical for similar benzylamines
SolubilityModerate solubility in organic solvents; limited water solubilityBased on functional groups
BasicityModerately basic (pKa of conjugate acid ~9-10)Typical for benzylamines
Hydrogen BondingCapable of hydrogen bond donation and acceptanceDue to NH₂ and ether groups

Structural Comparison with Related Compounds

The chemical structure of 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine shares similarities with several compounds found in the literature, allowing for comparative analysis that informs our understanding of its properties.

Comparison with Sulfur Analog

1-[5-methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one, described in search result , represents a structural analog where the oxygen in the propan-2-yloxy group is replaced by sulfur, and the amine group is replaced by an acetyl group. This compound has a molecular formula of C₁₂H₁₆OS with a molecular weight of 208.09165 . The presence of sulfur instead of oxygen and a ketone instead of an amine significantly alters the electronic properties and potential reactivity patterns.

Comparison with Other Functionalized Benzyl Derivatives

The 5-methyl-1-(propan-2-yl)-4-[4-(propan-2-yloxy)benzyl]-1H-pyrazol-3-yl compound mentioned in search result contains a similar propan-2-yloxy group attached to a benzyl moiety. Though this compound is considerably more complex, the shared structural elements suggest comparable properties in terms of the behavior of the propan-2-yloxy substituent .

Synthetic Approaches

Reduction of Corresponding Nitrile or Amide

  • Starting with 1-[5-Methyl-2-(propan-2-yloxy)phenyl]carbonitrile

  • Reduction using LiAlH₄, NaBH₄/NiCl₂, or catalytic hydrogenation

  • Workup to isolate the primary amine

Gabriel Synthesis Approach

  • Preparation of 1-(bromomethyl)-5-methyl-2-(propan-2-yloxy)benzene

  • Reaction with potassium phthalimide (Gabriel synthesis)

  • Hydrazinolysis to release the primary amine

Reductive Amination

  • Starting with 5-methyl-2-(propan-2-yloxy)benzaldehyde

  • Reaction with ammonia or ammonium acetate

  • Reduction of the resulting imine with NaBH₄ or NaCNBH₃

These synthetic approaches align with general methodologies used for similar benzylamine derivatives, though the specific conditions would need optimization for this particular compound.

Chemical Reactivity

Reactive Centers

The compound contains several reactive centers that determine its chemical behavior:

  • The primary amine group is nucleophilic and can participate in various reactions:

    • Acylation to form amides

    • Alkylation to form secondary and tertiary amines

    • Imine formation with carbonyl compounds

    • Reductive amination reactions

  • The aromatic ring can undergo electrophilic aromatic substitution, with the methyl and propan-2-yloxy groups directing incoming electrophiles to specific positions:

    • The methyl group is ortho/para directing

    • The propan-2-yloxy group is a strong ortho/para director

  • The propan-2-yloxy group can potentially undergo cleavage under acidic conditions or with specific reagents like BBr₃.

Anticipated Reaction Patterns

Based on its structure, several reaction patterns can be anticipated:

Reaction TypeExpected OutcomeInfluencing Structural Features
Nucleophilic AdditionHigh reactivity as nucleophilePrimary amine functionality
Acid-Base InteractionsForms salts with acidsBasic amine group
Electrophilic Aromatic SubstitutionPreferential substitution at positions 4 and 6Direction by methyl and propan-2-yloxy groups
OxidationPotential for oxidation to imines, amidesPrimary amine susceptibility
Coordination ChemistryPotential ligand for metal complexationNitrogen lone pair

Spectroscopic Characterization

Predicted Spectroscopic Properties

Based on its structure, several spectroscopic characteristics can be predicted:

NMR Spectroscopy

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons6.7-7.2Complex pattern
Benzyl CH₂3.7-3.9Singlet
NH₂1.5-1.8Broad singlet
Methyl Group2.2-2.4Singlet
Isopropyl CH4.4-4.6Septet
Isopropyl CH₃1.2-1.4Doublet

Infrared Spectroscopy

Functional GroupExpected Absorption (cm⁻¹)
N-H Stretching3300-3500 (two bands)
Aromatic C-H3030-3080
Aliphatic C-H2850-2950
C-O-C Stretching1200-1250
NH₂ Bending1550-1650
Aromatic Ring1450-1600

Mass Spectrometry

Expected fragmentation patterns would likely include:

  • Molecular ion at m/z 179

  • Loss of NH₂ (m/z 163)

  • Loss of isopropyl group (m/z 137)

  • Benzyl fragment (m/z 107)

Drawing comparisons with the mass spectral data available for 1-[5-methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one, we can anticipate similar fragmentation behaviors adjusted for the structural differences .

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